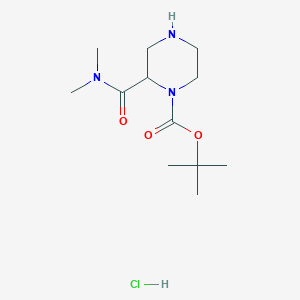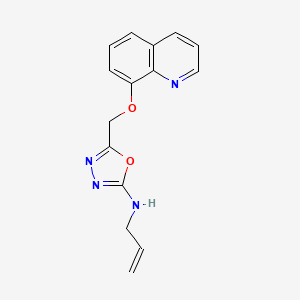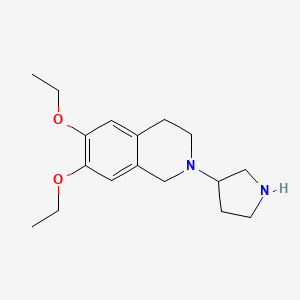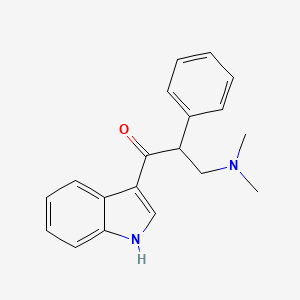
(4-Hydroxy-3-nitrophenyl)(3-nitrophenyl)methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (4-Hydroxy-3-nitrophenyl)(3-nitrophenyl)methanone typically involves the nitration of phenolic compounds followed by a Friedel-Crafts acylation reaction. The reaction conditions often require the use of strong acids like sulfuric acid or nitric acid as nitrating agents and aluminum chloride as a catalyst for the acylation step .
Industrial Production Methods
Industrial production of this compound may involve bulk manufacturing processes that ensure high purity and yield. These processes often utilize continuous flow reactors and automated systems to maintain consistent reaction conditions and optimize production efficiency .
Analyse Des Réactions Chimiques
Types of Reactions
(4-Hydroxy-3-nitrophenyl)(3-nitrophenyl)methanone undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the nitro groups to amino groups.
Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the phenyl rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or hydrogen gas in the presence of a palladium catalyst are often used.
Substitution: Reagents like halogens (chlorine, bromine) and nitrating agents (nitric acid) are commonly employed.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Amino derivatives.
Substitution: Halogenated or nitrated phenyl derivatives.
Applications De Recherche Scientifique
(4-Hydroxy-3-nitrophenyl)(3-nitrophenyl)methanone has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Employed in the study of enzyme mechanisms and as a probe for biochemical assays.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of (4-Hydroxy-3-nitrophenyl)(3-nitrophenyl)methanone involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, affecting biochemical pathways and cellular processes. The nitro and hydroxyl groups play a crucial role in its reactivity and interaction with biological molecules .
Comparaison Avec Des Composés Similaires
Similar Compounds
(3,4-Dihydroxy-2-nitrophenyl)(phenyl)methanone: Another benzophenone derivative with similar structural features.
4-Hydroxy-3-nitrophenylacetic acid: Contains a similar nitrophenyl group but differs in its acetic acid moiety.
Uniqueness
(4-Hydroxy-3-nitrophenyl)(3-nitrophenyl)methanone is unique due to its specific arrangement of nitro and hydroxyl groups on the phenyl rings, which confer distinct chemical and biological properties. This unique structure allows it to participate in a variety of chemical reactions and makes it valuable for diverse scientific applications .
Propriétés
Formule moléculaire |
C13H8N2O6 |
|---|---|
Poids moléculaire |
288.21 g/mol |
Nom IUPAC |
(4-hydroxy-3-nitrophenyl)-(3-nitrophenyl)methanone |
InChI |
InChI=1S/C13H8N2O6/c16-12-5-4-9(7-11(12)15(20)21)13(17)8-2-1-3-10(6-8)14(18)19/h1-7,16H |
Clé InChI |
XPJYGIIROCVTJT-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC(=C1)[N+](=O)[O-])C(=O)C2=CC(=C(C=C2)O)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4,6-Diazaspiro[2.5]oct-5-en-5-amine dihydrobromide](/img/structure/B15063508.png)
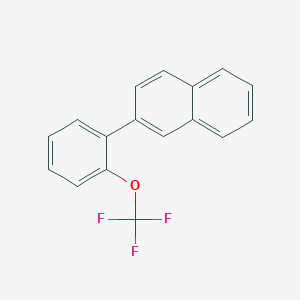

![7-Bromo-1,2,3,4-tetrahydrocyclopenta[b]indol-2-amine hydrochloride](/img/structure/B15063525.png)

